molecular formula C16H24N4O4 B14637725 Glycyl-L-tyrosyl-L-valinamide CAS No. 54604-43-2

Glycyl-L-tyrosyl-L-valinamide

Cat. No.: B14637725
CAS No.: 54604-43-2
M. Wt: 336.39 g/mol
InChI Key: DVWGFJLUTSGAIM-JSGCOSHPSA-N
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Description

Glycyl-L-tyrosyl-L-valinamide is a tripeptide composed of glycine, tyrosine, and valine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmaceuticals, and cell culture media. The presence of tyrosine, an essential amino acid, makes it particularly valuable for protein synthesis and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-tyrosyl-L-valinamide typically involves the stepwise coupling of the amino acids glycine, tyrosine, and valine. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). The final deprotection step yields the desired tripeptide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-tyrosyl-L-valinamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target the amide bonds, although these are less common.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while nucleophilic substitution can yield various substituted derivatives .

Scientific Research Applications

Glycyl-L-tyrosyl-L-valinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycyl-L-tyrosyl-L-valinamide involves its interaction with cellular enzymes and receptors. The tyrosine residue can be phosphorylated by kinases, playing a crucial role in signal transduction pathways. This phosphorylation event can activate or inhibit various downstream targets, influencing cellular processes such as growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-tyrosine: A dipeptide with similar solubility-enhancing properties.

    L-prolyl-L-tyrosine: Another dipeptide that shows higher ATP availability in cell cultures.

    L-tyrosyl-L-valine: A dipeptide with comparable metabolic effects.

Uniqueness

Glycyl-L-tyrosyl-L-valinamide is unique due to its tripeptide structure, which combines the properties of glycine, tyrosine, and valine. This combination enhances its solubility, stability, and bioavailability, making it a valuable compound for various applications .

Properties

CAS No.

54604-43-2

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide

InChI

InChI=1S/C16H24N4O4/c1-9(2)14(15(18)23)20-16(24)12(19-13(22)8-17)7-10-3-5-11(21)6-4-10/h3-6,9,12,14,21H,7-8,17H2,1-2H3,(H2,18,23)(H,19,22)(H,20,24)/t12-,14-/m0/s1

InChI Key

DVWGFJLUTSGAIM-JSGCOSHPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN

Origin of Product

United States

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